3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride is a chemical compound with the molecular formula C8H4ClF4NO and a molecular weight of 241.57 g/mol . This compound is known for its unique structural features, including the presence of both fluorine and trifluoromethyl groups, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride typically involves the reaction of (Z)-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride with various reagents under specific conditions. One common method involves the use of alkynol and triethylamine (Et3N) in a 1,3-dipolar cycloaddition reaction . The reaction conditions often include the use of solvents such as hexanes and ethyl acetate, and the product is purified through column chromatography.
Analyse Chemischer Reaktionen
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cycloaddition Reactions: As mentioned earlier, it can participate in 1,3-dipolar cycloaddition reactions.
Common reagents used in these reactions include triethylamine, alkynols, and various solvents such as hexanes and ethyl acetate. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research has explored its potential use in drug discovery and development, particularly for its unique structural features that may contribute to pharmacological activity.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, including inhibition of specific enzymes or receptors involved in disease processes .
Vergleich Mit ähnlichen Verbindungen
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzimidoyl chloride can be compared with other similar compounds, such as:
3-fluoro-4-(trifluoromethyl)benzoyl chloride: This compound has a similar structure but lacks the N-hydroxy group, which can affect its reactivity and applications.
3-hydroxy-4-(trifluoromethyl)benzonitrile:
Eigenschaften
Molekularformel |
C8H4ClF4NO |
---|---|
Molekulargewicht |
241.57 g/mol |
IUPAC-Name |
3-fluoro-N-hydroxy-4-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H4ClF4NO/c9-7(14-15)4-1-2-5(6(10)3-4)8(11,12)13/h1-3,15H |
InChI-Schlüssel |
JPVSAPPTDCZISW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=NO)Cl)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.